molecular formula C8H17F B1361355 1-Fluorooctane CAS No. 463-11-6

1-Fluorooctane

Cat. No. B1361355
CAS RN: 463-11-6
M. Wt: 132.22 g/mol
InChI Key: DHIVLKMGKIZOHF-UHFFFAOYSA-N
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Patent
US03976691

Procedure details

A solution of 13.0 g (0.1 mole) of 1-octanol in 25 ml of methylene chloride was added dropwise to a solution of 16.1 g (0.1 mole) of diethylaminosulfur trifluoride in 60 ml methylene chloride cooled to -70° to -65°. The reaction mixture was then warmed to 25° and 50 ml of water was added. The lower organic layer was separated, dried (MgSO4) and then distilled to give 12.0 g (90%) of 1-fluorooctane as a colorless liquid: bp 42°-43° (20 mm), 19F nmr (CCl3F) δ -218.8 ppm (t, t, 1F, J = 49, 25 Hz).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(N(S(F)(F)[F:16])CC)C.O>C(Cl)Cl>[F:16][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
16.1 g
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -70° to -65°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to 25°
CUSTOM
Type
CUSTOM
Details
The lower organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
FCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.